2-フルオロピリジン-5-ボロン酸

概要

説明

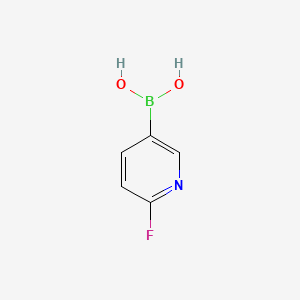

6-フルオロピリジン-3-イルボロン酸は、2-フルオロ-5-ピリジルボロン酸としても知られており、分子式C5H5BFNO2、分子量140.91 g/molのボロン酸誘導体です . この化合物は、ピリジン環の6位にフッ素原子、3位にボロン酸基が存在することを特徴としています。 これは、白色から淡黄色の固体で、融点は177-178℃です .

科学的研究の応用

Synthetic Chemistry

2-Fluoropyridine-5-boronic acid is predominantly used in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to act as a boron source enhances its utility in creating diverse chemical structures with high efficiency .

Drug Discovery

In medicinal chemistry, 2-fluoropyridine-5-boronic acid plays a critical role in the design of novel therapeutic agents. It is employed to develop compounds targeting specific biological pathways, particularly in cancer treatment and other diseases. For instance, studies have shown that derivatives of this compound exhibit significant anticancer activity by inhibiting key enzymes involved in tumor progression . Its application extends to the synthesis of fluorinated compounds that can improve the pharmacokinetic profiles of drugs .

Material Science

The compound is also utilized in the development of advanced materials, such as polymers and coatings. These materials benefit from enhanced properties like durability and resistance to environmental factors. The incorporation of 2-fluoropyridine-5-boronic acid into polymer matrices can lead to improved mechanical properties and thermal stability, making it suitable for various industrial applications .

Bioconjugation

In biochemistry, 2-fluoropyridine-5-boronic acid is significant for bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This capability is crucial for developing biosensors and drug delivery systems. The selective binding properties of boronic acids allow for the attachment of carbohydrates and proteins, facilitating studies in molecular biology .

Analytical Chemistry

The compound is employed in various analytical methods, including chromatography and spectroscopy. Its ability to form stable complexes with certain analytes enhances detection sensitivity and specificity in complex mixtures. This application is particularly valuable in environmental monitoring and pharmaceutical analysis .

Case Studies and Research Findings

作用機序

6-フルオロピリジン-3-イルボロン酸の作用機序は、さまざまな分子標的と経路との相互作用を伴います。 ボロン酸基は、ジオールやその他の求核剤と可逆的な共有結合を形成でき、酵素阻害剤やその他の生物活性分子の設計に役立ちます . フッ素原子は、化合物の安定性と反応性を高め、さまざまな化学反応に関与することができます .

生化学分析

Biochemical Properties

2-Fluoropyridine-5-boronic acid plays a significant role in biochemical reactions. It is used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of new bonds .

Molecular Mechanism

The molecular mechanism of 2-Fluoropyridine-5-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

準備方法

6-フルオロピリジン-3-イルボロン酸の合成は、いくつかの方法によって達成できます。

化学反応の分析

6-フルオロピリジン-3-イルボロン酸は、次のようなさまざまな化学反応を起こします。

ヒドロキシ脱ボロン化: この反応は、塩基性過酸化水素を使用してボロン酸基をヒドロキシル基に変換することを含みます.

科学研究への応用

6-フルオロピリジン-3-イルボロン酸は、科学研究において数多くの応用があります。

類似化合物との比較

6-フルオロピリジン-3-イルボロン酸は、次のような他の類似化合物と比較することができます。

2-フルオロピリジン-4-ボロン酸: この化合物は、2位にフッ素原子、4位にボロン酸基を持っています.

3-ピリジニルボロン酸: この化合物はフッ素原子を持たないため、6-フルオロピリジン-3-イルボロン酸と比べて反応性が低いです.

4-フルオロ-2-メトキシフェニルボロン酸: この化合物は、フッ素原子とボロン酸基に加えてメトキシ基を持っています.

6-フルオロピリジン-3-イルボロン酸におけるフッ素原子とボロン酸基のユニークな配置は、その反応性と安定性を高め、さまざまな科学および工業的用途における貴重な化合物となっています。

生物活性

2-Fluoropyridine-5-boronic acid (CAS Number: 351019-18-6) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : 140.91 g/mol

- Density : 1.1 g/cm³

- Melting Point : 29-33 °C

- Solubility : Soluble in methanol

2-Fluoropyridine-5-boronic acid acts primarily as a boronic acid that can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in chemical biology and medicinal chemistry.

Antagonistic Properties

Recent studies have highlighted the compound's role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer progression. The antagonism of these receptors by 2-fluoropyridine-5-boronic acid may offer therapeutic benefits in treating inflammatory diseases and certain cancers .

Nicotinic Acetylcholine Receptor Binding

In a related study, derivatives of fluorinated pyridine compounds were synthesized and evaluated for their affinity to nicotinic acetylcholine receptors (nAChRs). While the specific binding affinity of 2-fluoropyridine-5-boronic acid was not detailed, similar compounds showed significant interaction with nAChRs, suggesting that 2-fluoropyridine derivatives could also exhibit similar properties .

Case Studies

- CXCR1 and CXCR2 Inhibition

-

Nicotinic Receptor Studies

- Objective : To assess the binding properties of various pyridine analogues on nAChRs.

- Findings : Some analogues retained high affinity for nAChRs but showed no agonist activity, suggesting a complex interaction that warrants further investigation into the exact role of 2-fluoropyridine derivatives .

Summary Table of Biological Activities

特性

IUPAC Name |

(6-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBYZWHAPXIJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382636 | |

| Record name | 2-Fluoropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351019-18-6 | |

| Record name | 2-Fluoropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoropyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。